8-氯-2,3,4,5-四氢-1,5-苯并噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

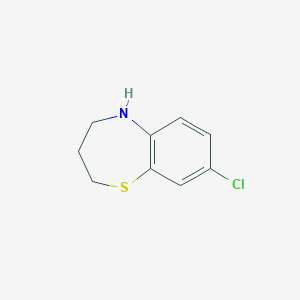

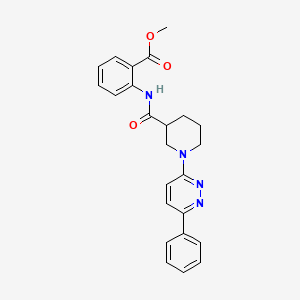

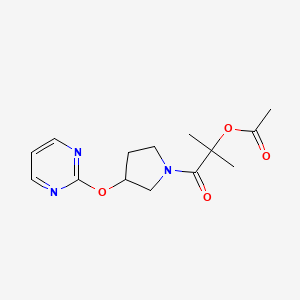

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a chemical compound with the molecular formula C9H10ClNS . It is a derivative of 1,5-Benzothiazepine, a nucleus present in a number of clinically used drugs such as diltiazem, clentiazem, thiazesim, quetiapine, and clothiapine .

Synthesis Analysis

The synthesis of 1,5-Benzothiazepine derivatives, including 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine, is mainly based on the reaction of 2-aminothiophenol with α, β- unsaturated ketones . A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves reductive ring expansion of 4-chromanone and 4-thiochromanone oximes .Molecular Structure Analysis

The molecular structure of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is characterized by a benzothiazepine ring, which is a seven-membered ring containing a nitrogen atom, a sulfur atom, and five carbon atoms .科学研究应用

合成和血管扩张活性

井上等人的一项研究(1991 年)专注于合成 1,5-苯并噻吩的卤代取代衍生物,特别是 8-氯-2,3,4,5-四氢-1,5-苯并噻吩,以增强钙通道阻滞剂地尔硫卓的有效性和作用持续时间。该衍生物显示出作为脑血管扩张剂和抗高血压剂的潜力,对椎动脉和冠状动脉血流以及抗高血压活性表现出显着影响。该研究重点介绍了这些化合物的构效关系,将 8-氯衍生物标记为用于临床评估的有效化合物 (Inoue et al., 1991)。

细胞内钙拮抗作用

上山等人(1997 年)研究了细胞内 Ca2+ 拮抗剂 KT-362 及其衍生物,包括 1,5-苯并噻吩的 8-氯衍生物。他们发现某些修饰(例如将甲基引入侧链的氮上)导致血管收缩活性。通过在 R1 位引入氯基团进一步提高了这些化合物的效力,一种合成的化合物显示出兔髂动脉的显着收缩。这项研究表明在调节血管反应方面具有潜在应用 (Ueyama et al., 1997)。

有机催化不对称磺酰迈克尔加成

Corti 等人(2017 年)报道了通过 2-氨基硫酚与反式查耳酮的有机催化不对称磺酰迈克尔加成首次对映体富集合成 2,3,4,5-四氢-1,5-苯并噻吩。这种方法在药物化学中具有重要意义,为以前无法获得的这些化合物提供了一条途径。这项工作展示了这些化合物在大范围应用中的潜力,包括它们的治疗价值 (Corti et al., 2017)。

构象和超分子聚集

Muthukumar 等人(2004 年)的一项研究深入探讨了各种 2,3,4,5-四氢-3,4-二苯基苯并噻吩的分子构象和超分子聚集。这项研究对于理解这些化合物的物理和化学性质至关重要,这可能会影响它们在生物系统中的行为和相互作用 (Muthukumar et al., 2004)。

环加成反应和构象

徐等人(2010 年)探索了 1,5-苯并噻吩与腈亚胺和腈氧化物的环加成反应,合成了新的三环杂环化合物。该研究提供了对环加成的构象和机制的见解,有助于理解化学反应性和这些化合物在药物化学中的潜在应用 (Xu et al., 2010)。

作用机制

Target of Action

The primary target of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is the serotonin 5-HT2C receptor . This receptor plays a crucial role in regulating mood, anxiety, feeding, and reproductive behavior .

Mode of Action

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine acts as a selective agonist at the 5-HT2C receptor . This means it binds to this receptor and activates it, leading to an increase in intracellular calcium levels, which can affect various downstream signaling pathways .

Biochemical Pathways

Upon activation of the 5-HT2C receptor, 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine triggers the phospholipase C (PLC) pathway . This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further stimulate the release of intracellular calcium and activate protein kinase C (PKC), respectively . These events can lead to various downstream effects, including changes in gene expression, cell growth, and differentiation .

Pharmacokinetics

A related compound, lorcaserin, has been shown to have a half-life of 37 hours and a bioavailability of 86% in rats . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its overall bioavailability.

Result of Action

The activation of the 5-HT2C receptor by 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine can lead to a variety of cellular and molecular effects. For instance, it can influence feeding behavior, potentially leading to decreased food intake and weight loss . This makes it a potential candidate for the treatment of conditions like obesity .

未来方向

属性

IUPAC Name |

8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNS/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,11H,1,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXPBIFMDWHONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=C(C=C2)Cl)SC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

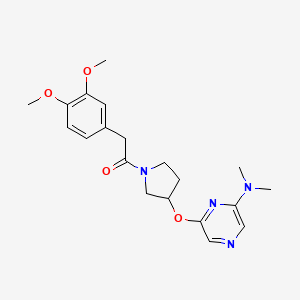

![2-ethoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2783014.png)

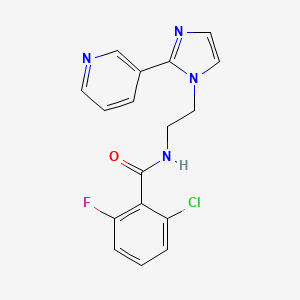

![N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide](/img/structure/B2783015.png)

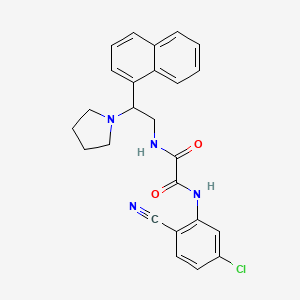

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2783019.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2783021.png)

![N-[2-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2783031.png)